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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the

efficacy of SOM3355 in reducing chorea, a hallmark motor symptom of Huntington's disease

(HD). This document outlines the mechanism of action of SOM3355, detailed protocols from

clinical trials, and relevant preclinical assessment methodologies.

Introduction to SOM3355
SOM3355 is an investigational drug for the treatment of chorea in Huntington's disease.[1][2] It

is a repurposed therapeutic, with its active ingredient, bevantolol hydrochloride, previously

used to treat hypertension.[1][3] The potential of SOM3355 for treating chorea was identified

through an artificial intelligence-based screening platform.[1][3] The U.S. Food and Drug

Administration (FDA) has granted Orphan Drug Designation to SOM3355 for this indication.[3]

[4]

The therapeutic rationale for SOM3355 lies in its unique dual mechanism of action. It functions

as both a selective β1-adrenergic antagonist and an inhibitor of Vesicular Monoamine

Transporter 1 and 2 (VMAT1 and VMAT2).[5][6] VMAT2 inhibition is a clinically validated

approach for managing chorea, as it leads to a depletion of monoamines like dopamine in the

central nervous system.[7] The combined VMAT1 and VMAT2 inhibition by SOM3355 is

believed to offer a more balanced modulation of dopamine signaling, potentially reducing the

risk of adverse psychiatric effects often associated with pure VMAT2 inhibitors.[3][5]
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Preclinical Assessment of SOM3355
While specific preclinical study protocols for SOM3355 have not been detailed in publicly

available literature, it has been confirmed that in vitro functional studies have validated its

VMAT2 inhibitory activity, and in vivo studies have confirmed its ability to penetrate the brain.[8]

This section outlines the general methodologies applicable for the preclinical evaluation of a

VMAT2 inhibitor like SOM3355 for chorea reduction.

In Vitro Protocols
1. VMAT2 Inhibition Assays:

Objective: To determine the potency and selectivity of SOM3355 in inhibiting VMAT2.

Methodologies:

Radioligand Binding Assay: This assay measures the affinity of SOM3355 for VMAT2. It

typically involves using membranes from cells expressing VMAT2 (e.g., rat striatum) and a

radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine. The ability of SOM3355 to

displace the radioligand is quantified to determine its binding affinity (Ki).[7]

Monoamine Uptake Assay: This functional assay assesses the ability of SOM3355 to block

the transport of monoamines into synaptic vesicles. Cells expressing VMAT2 (e.g., PC12

or HEK293 cells) are pre-incubated with varying concentrations of SOM3355, followed by

the addition of a radiolabeled monoamine (e.g., [³H]dopamine). The reduction in

monoamine uptake in the presence of SOM3355 is measured to determine its inhibitory

concentration (IC50).[7]

2. In Vivo Protocols:

Objective: To evaluate the efficacy of SOM3355 in reducing chorea-like movements and to

assess its pharmacokinetic and safety profile in animal models of Huntington's disease.

Animal Models: Transgenic mouse models that recapitulate the motor deficits of HD are

commonly used. These include:
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R6/2 mice: Express an N-terminal fragment of the mutant huntingtin protein and exhibit a

rapid and severe motor phenotype.

N171-82Q mice: Another fragment model with a less aggressive phenotype than R6/2

mice.

YAC128 and BACHD mice: These models express the full-length mutant huntingtin protein

and show a more slowly progressing phenotype that closely mimics the human disease.

Behavioral Assessment of Chorea:

Open Field Test: This test can be used to assess general locomotor activity and identify

hyperkinesia, a characteristic of chorea in some animal models.

Rotarod Test: This test evaluates motor coordination and balance. A reduction in the time

the animal can stay on a rotating rod can indicate motor deficits.

Grip Strength Test: Measures the muscular strength of the animal, which can be affected

by the progression of HD-like symptoms.

Pharmacokinetic Studies: These studies are crucial to confirm that SOM3355 can cross the

blood-brain barrier and reach its target in the central nervous system. This involves

administering the drug to the animals and measuring its concentration in plasma and brain

tissue over time.[8]

Clinical Measurement of Chorea Reduction
Clinical trials have provided robust quantitative data on the efficacy of SOM3355 in reducing

chorea in patients with Huntington's disease.

Clinical Trial Protocols
1. Phase 2a Proof-of-Concept Study (NCT03575676):

Objective: To assess the efficacy and safety of SOM3355 in reducing chorea in HD patients.

[9]

Study Design: A randomized, double-blind, placebo-controlled, crossover study.[9]
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Participants: 32 patients with Huntington's disease and chorea.[9]

Treatment Regimen: Patients received two different doses of SOM3355 (100 mg and 200

mg, twice daily) and a placebo in a sequential crossover design, with each treatment period

lasting six weeks.[3][9]

Primary Efficacy Endpoint: The primary outcome was the improvement in the Total Maximal

Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS). A response

was defined as an improvement of at least 2 points in the TMC score during any active

treatment period compared to the placebo period.[9]

2. Phase 2b Study (NCT05475483):

Objective: To further evaluate the efficacy and safety of two different doses of SOM3355.[4]

Study Design: A 12-week, randomized, double-blind, placebo-controlled study with parallel

groups.[4]

Participants: 129 patients with choreic movements associated with Huntington's disease.[10]

Treatment Regimen: Patients were randomized to receive either SOM3355 at a dose of 400

mg/day or 600 mg/day, or a placebo.[10]

Primary Efficacy Endpoint: The primary outcome was the change in the UHDRS-TMC score

from baseline to the end of the 12-week treatment period.[4]

3. Planned Phase 3 Study:

Study Design: A 12-week, double-blind, placebo-controlled study.[2]

Participants: Individuals with mild-to-severe Huntington's disease.[2]

Treatment Regimen: Participants will be randomized to receive either 600 mg of SOM3355

daily or a placebo.[2]

Quantitative Data from Clinical Trials
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The following tables summarize the key quantitative outcomes from the clinical trials of

SOM3355.

Table 1: Phase 2a Proof-of-Concept Study Results[9]

Efficacy Measure Result

Primary Endpoint Met
57.1% of patients showed a ≥2 point

improvement in TMC score vs. placebo.

Dose-Dependent Improvement in TMC Score

A significant improvement of -1.14 points was

observed with 200 mg twice daily SOM3355

compared to placebo.

Responder Analysis (Improvement in TMC

Score vs. Placebo)

≥3 point improvement 28.6% of patients

≥4 point improvement 25.0% of patients

≥5 point improvement 17.9% of patients

≥6 point improvement 10.7% of patients

Table 2: Phase 2b Study Results[6][10]

Efficacy Measure Result

Chorea Improvement (600 mg/day vs. Placebo)
Statistically significant improvement in the

UHDRS-TMC score.

Responder Analysis (600 mg/day)

A higher percentage of patients showed

improvement in the Clinical Global Impression of

Change (CGI-C) and Patient Global Impression

of Change (PGI-C) compared to placebo.

Safety and Tolerability

No worsening of depression or suicidal

thoughts, no somnolence, and no akathisia were

reported.
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Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental processes, the following

diagrams illustrate the mechanism of action of SOM3355 and a typical workflow for its clinical

evaluation.

Mechanism of Action of SOM3355 in Reducing Chorea
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Caption: Mechanism of SOM3355 in reducing chorea.
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Clinical Trial Workflow for Measuring Chorea Reduction

Patient Screening and Enrollment
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Data Analysis

HD Patients with Chorea

Inclusion/Exclusion Criteria

Informed Consent

Randomization

SOM3355 (e.g., 600 mg/day) Placebo

Baseline Assessment (UHDRS-TMC)Follow-up Assessments (e.g., 12 weeks)

Adverse Event Monitoring Statistical Analysis
(Change in UHDRS-TMC score)
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Caption: Clinical trial workflow for chorea measurement.
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Conclusion
SOM3355 represents a promising therapeutic candidate for the management of chorea in

Huntington's disease, with a novel dual mechanism of action that may offer a favorable safety

profile. The clinical development program for SOM3355 has employed rigorous, well-defined

protocols, primarily utilizing the UHDRS-TMC score to quantify chorea reduction. The data from

Phase 2a and 2b trials demonstrate a clinically meaningful and statistically significant reduction

in chorea, supporting its continued development in a Phase 3 trial. For researchers and drug

development professionals, the methodologies outlined in this document provide a framework

for the evaluation of VMAT2 inhibitors and the measurement of their impact on chorea in both

preclinical and clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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